molecular formula C10H7F3N4O2 B10922087 5-Cyclopropyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

5-Cyclopropyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B10922087
M. Wt: 272.18 g/mol
InChI Key: ISBKQWJOZZRFMK-UHFFFAOYSA-N
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Description

5-Cyclopropyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. . The presence of a trifluoromethyl group and a cyclopropyl ring in its structure adds to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction mechanism involves a transamidation process followed by nucleophilic addition and subsequent condensation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using the same microwave-mediated method. The process is efficient and can be adapted for large-scale production due to its simplicity and high yield .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Cyclopropyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid lies in its structural features, such as the trifluoromethyl group and cyclopropyl ring, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C10H7F3N4O2

Molecular Weight

272.18 g/mol

IUPAC Name

5-cyclopropyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C10H7F3N4O2/c11-10(12,13)6-3-5(4-1-2-4)14-9-15-7(8(18)19)16-17(6)9/h3-4H,1-2H2,(H,18,19)

InChI Key

ISBKQWJOZZRFMK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=NC(=NN3C(=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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